Dydrogesterone-D6 (major)

Description

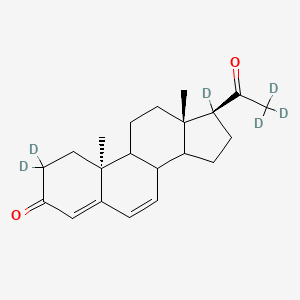

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₂₁H₂₂D₆O₂ |

|---|---|

Molecular Weight |

318.48 |

Synonyms |

(9β,10α)-Pregna-4,6-diene-3,20-dione-d6; 6-Dehydro-9β,10α-progesterone-d6; 6-Dehydroretroprogesterone-d6; 6α-Dehydro-retro-4-pregnene-3,20-dione-d6; Diphaston-d6; Dufaston-d6; Gynorest-d6; Hydrogesterone-d6; Prodel-d6; Retrone-d6; |

Origin of Product |

United States |

Dydrogesterone D6 Major : Isotopic Design and Chemical Structure Elucidation

Precise Isotopic Labeling Pattern of Dydrogesterone-D6 (major)

The defining characteristic of Dydrogesterone-D6 (major) is the specific and strategic placement of six deuterium (B1214612) atoms within its molecular framework. This precise labeling is crucial for its function as a reliable internal standard in analytical assays.

Localization of Deuterium Atoms within the Molecular Framework

The chemical name of Dydrogesterone-D6 (major) explicitly details the location of the deuterium atoms: (8S,9R,10S,13S,14S,17S)-17-(Acetyl-d3)-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,17-d3. synzeal.comalentris.org This nomenclature reveals that the six deuterium atoms are distributed across three specific positions within the molecule:

Three deuterium atoms are located on the methyl group of the acetyl side chain at position C17 (Acetyl-d3).

Two deuterium atoms are situated at the C2 position of the A ring.

One deuterium atom is positioned at the C17 position.

This specific arrangement of deuterium atoms provides a significant mass shift compared to the unlabeled dydrogesterone (B1671002), which is essential for its use in mass spectrometry-based quantification methods.

Table 1: Localization of Deuterium Atoms in Dydrogesterone-D6 (major)

| Position | Number of Deuterium Atoms |

| C17-acetyl methyl group | 3 |

| C2 | 2 |

| C17 | 1 |

| Total | 6 |

Stereochemical Integrity of the Deuterated Analog

Dydrogesterone possesses a complex stereochemistry with six chiral centers, resulting in a specific three-dimensional structure that is critical for its biological activity. vu.nl The isotopic labeling process for Dydrogesterone-D6 (major) is designed to preserve the original stereochemical configuration of the parent molecule. The systematic name, (8S,9R,10S,13S,14S,17S), confirms that the stereochemical integrity of the chiral centers is maintained in the deuterated analog. synzeal.comalentris.org This is a crucial aspect, as any alteration in stereochemistry could potentially affect its chemical and physical properties, thereby compromising its suitability as an internal standard.

Advanced Spectroscopic Characterization of Deuterated Dydrogesterone

A comprehensive suite of advanced spectroscopic techniques is employed to confirm the chemical structure, verify the position of isotopic labeling, and assess the purity of Dydrogesterone-D6 (major).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation and Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the context of Dydrogesterone-D6 (major), ¹H NMR (proton NMR) is instrumental in verifying the incorporation and specific location of deuterium atoms. The principle behind this verification lies in the fact that deuterium atoms are "silent" in ¹H NMR spectra under standard acquisition parameters.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the molecular formula and assessing the isotopic purity of Dydrogesterone-D6 (major). nih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental composition.

For Dydrogesterone-D6 (major), the expected molecular formula is C₂₁H₂₂D₆O₂. medchemexpress.comacanthusresearch.com HRMS analysis would confirm the presence of a molecular ion corresponding to this formula with a high degree of mass accuracy. Furthermore, HRMS can be used to determine the isotopic enrichment of the labeled compound by analyzing the relative intensities of the signals corresponding to the deuterated molecule and any residual unlabeled or partially labeled species. nih.gov This ensures the high isotopic purity required for its application as an internal standard.

Table 2: Key Molecular Properties of Dydrogesterone and Dydrogesterone-D6 (major)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Unlabeled CAS Number |

| Dydrogesterone | C₂₁H₂₈O₂ | 312.45 | 152-62-5 |

| Dydrogesterone-D6 (major) | C₂₁H₂₂D₆O₂ | 318.48 | 152-62-5 |

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

The IR and Raman spectra of Dydrogesterone-D6 would be expected to be very similar to those of unlabeled Dydrogesterone, with characteristic bands corresponding to the carbonyl (C=O) stretching vibrations of the ketone and acetyl groups, as well as C-H and C-C stretching and bending vibrations of the steroid framework. researchgate.net Subtle shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds may be observable, providing further evidence of deuteration. Vibrational Circular Dichroism (VCD), a related technique, has been shown to be a powerful tool for the unambiguous assignment of the stereochemical configuration of dydrogesterone, further highlighting the importance of vibrational spectroscopy in the comprehensive analysis of this class of molecules. vu.nl

Synthetic Methodologies and Isotopic Incorporation Strategies for Dydrogesterone D6 Major

Chemical Synthesis Routes for Deuterated Steroids

The preparation of deuterium-labeled steroids can be broadly categorized into two primary approaches: direct hydrogen-deuterium (H/D) exchange on a pre-existing steroid scaffold and the de novo total synthesis of the steroid using deuterated precursors. pageplace.de

Hydrogen-deuterium exchange (HDX) is a common and efficient method for introducing deuterium (B1214612) into organic molecules. nih.gov This process involves the substitution of a protium (B1232500) (¹H) atom with a deuterium (²H) atom and can be facilitated by catalysts. nih.gov

Transition metals are effective catalysts for the activation of C-H bonds, enabling H/D exchange at positions that are typically non-reactive. dntb.gov.ua Homogeneous and heterogeneous catalysts based on metals such as iridium, ruthenium, rhodium, and platinum have been widely studied for their ability to facilitate deuterium incorporation into complex molecules, including steroids. dntb.gov.uadntb.gov.ua These reactions often utilize deuterium gas (D₂) or deuterated solvents like heavy water (D₂O) as the deuterium source. The choice of catalyst and reaction conditions can influence the regioselectivity of the deuteration.

Table 1: Examples of Metal Catalysts in H/D Exchange Reactions

| Catalyst System | Metal | Deuterium Source | Substrate Type | Reference |

| Iridium-based complexes | Iridium | D₂O | Aromatic & Aliphatic C-H bonds | dntb.gov.ua |

| Ruthenium-on-carbon | Ruthenium | D₂O | Benzylic positions | nih.gov |

| Adams' catalyst (PtO₂) | Platinum | D₂ in D₂O | α- and β-positions in amines | nih.gov |

| Rhodium nanoparticles | Rhodium | D₂ | Aromatic rings, alkyl chains | dntb.gov.ua |

Acid- or base-mediated H/D exchange is particularly effective for introducing deuterium at specific, activated positions within a molecule. nih.gov In steroid chemistry, this method is frequently used to deuterate the carbon atoms alpha (α) to a carbonyl group (ketone). nih.govresearchgate.netresearchgate.net

Under basic conditions, a proton α to a ketone is abstracted to form an enolate intermediate. nih.gov Quenching this enolate with a deuterium source, such as D₂O or a deuterated alcohol (e.g., methanol-d₄), results in the incorporation of a deuterium atom at that position. nih.gov This process can be repeated to achieve poly-deuteration if multiple α-protons are present. nih.govnih.gov Similarly, acid catalysis promotes the formation of an enol tautomer, which can then be deuterated upon reversion to the keto form in a deuterated medium. nih.gov The efficiency and selectivity of these reactions depend on factors like pH, temperature, catalyst choice, and the structure of the steroid. nih.govdocumentsdelivered.comdocumentsdelivered.com

Table 2: Conditions for Acid/Base-Mediated Deuteration of Ketones

| Catalyst Type | Example Catalyst | Deuterium Source | Mechanism | Application | Reference |

| Base-catalyzed | NaOD, K₂CO₃, DBU | D₂O, CH₃OD | Enolate formation | α-deuteration of ketones | nih.govnih.gov |

| Acid-catalyzed | DCl, D₂SO₄ | D₂O | Enol formation | α-deuteration of ketones | nih.gov |

| Lewis Acid | B(C₆F₅)₃ | D₂O | Boron-enolate formation | α-deuteration of ketones | nih.govresearchgate.net |

An alternative to H/D exchange is the total synthesis of the steroid molecule using smaller, isotopically labeled building blocks. pageplace.de Total synthesis offers precise control over the location of deuterium labels, as they are built into the molecule from the start. This approach is particularly valuable for introducing deuterium at non-activated or stereospecific positions that are inaccessible through H/D exchange.

The synthesis of a complex steroid skeleton is a multistep process that can be designed using various strategies, such as assembling rings sequentially (e.g., AB → ABC → ABCD). pageplace.de By employing a deuterated starting material or intermediate at a key step, the deuterium label is carried through the synthetic sequence to the final product. For instance, a deuterated version of a key cyclopentanone (B42830) or cyclohexanone (B45756) derivative could be used to construct the C and D rings of the steroid nucleus, ensuring the final product is labeled in that specific moiety.

Hydrogen-Deuterium Exchange Reactions

Specific Synthesis of Dydrogesterone-D6 (major)

The major isotopologue of Dydrogesterone-D6 contains six deuterium atoms. The systematic chemical name reveals the specific locations of these labels: two deuterium atoms at the C2 position, one at the C17 position, and three on the methyl group of the C17 acetyl side chain (C21). All of these positions are alpha to a carbonyl group (the C3-ketone and the C20-ketone), making them susceptible to H/D exchange under appropriate conditions.

A plausible and efficient pathway for the synthesis of Dydrogesterone-D6 involves a late-stage, one-pot H/D exchange reaction performed directly on the non-labeled dydrogesterone (B1671002) molecule. This approach is highly convergent and avoids the complexities of a multi-step total synthesis with deuterated precursors.

The key to this synthesis is the acidic nature of the protons at the C2, C17, and C21 positions, all of which are α-protons to a ketone. A base-catalyzed exchange is an ideal method for this transformation. The reaction would involve dissolving dydrogesterone in a deuterated solvent that also serves as the deuterium source (e.g., methanol-d₄ or D₂O) in the presence of a suitable base catalyst (e.g., sodium deuteroxide, NaOD, or potassium carbonate, K₂CO₃). The base facilitates the formation of enolates at the C3 and C20 positions, which then get deuterated by the solvent. Given the steric accessibility and acidity, the protons at C2, C17, and C21 are all expected to undergo exchange.

Optimization of the reaction conditions is critical to achieve high deuterium incorporation (>98%) without causing unwanted side reactions or degradation of the steroid.

Key optimization parameters include:

Choice of Base: A moderately strong base like potassium carbonate is often preferred to minimize potential side reactions that could occur with stronger bases like sodium deuteroxide. The base must be strong enough to efficiently deprotonate the α-carbons.

Deuterium Source/Solvent: Methanol-d₄ (CH₃OD) is an excellent solvent and deuterium source, as it readily dissolves the steroid substrate. Heavy water (D₂O) can also be used, often with a co-solvent like deuterated tetrahydrofuran (B95107) (THF-d₈) to improve solubility.

Temperature: The reaction may require heating to achieve a reasonable rate of exchange. However, the temperature must be carefully controlled to prevent degradation or epimerization at other stereocenters. Temperatures typically range from room temperature to the reflux temperature of the solvent.

Reaction Time: The duration of the reaction is monitored (e.g., by LC-MS) to determine the point of maximum deuterium incorporation. Sufficient time must be allowed for the exchange of all six targeted protons.

Table 3: Proposed Optimized Conditions for Dydrogesterone-D6 Synthesis via H/D Exchange

| Parameter | Condition | Rationale |

| Starting Material | Dydrogesterone | Allows for a highly efficient, late-stage labeling strategy. |

| Catalyst | Potassium Carbonate (K₂CO₃) | Effective base for enolization with low risk of side reactions. |

| Deuterium Source | Methanol-d₄ (CH₃OD) | Serves as both the solvent and the deuterium donor; good solubility for the substrate. |

| Temperature | 50-65 °C (Reflux) | Provides sufficient energy to overcome the activation barrier for H/D exchange at all three sites. |

| Reaction Time | 12-24 hours | Ensures complete exchange at C2, C17, and C21 positions, which can be confirmed by mass spectrometry. |

| Workup | Neutralization, Extraction | Standard procedure to isolate the final deuterated product. |

This optimized base-catalyzed H/D exchange protocol represents a direct and high-yielding pathway to Dydrogesterone-D6 (major), leveraging established principles of organic chemistry to achieve specific isotopic labeling of a complex steroid molecule.

Strategies for Achieving High Deuterium Incorporation Efficiency (d-incorporation)

Achieving high isotopic purity, preferably exceeding 98%, is a critical challenge in the synthesis of deuterated active pharmaceutical ingredients like Dydrogesterone-D6. nih.gov The efficiency of deuterium incorporation hinges on the careful selection of deuterated reagents and the strategic timing of their introduction into the synthetic pathway. nih.gov

Key strategies for incorporating deuterium into the dydrogesterone scaffold are based on established methodologies for steroid labeling. A common approach involves base-catalyzed hydrogen-deuterium exchange on a suitable precursor. For instance, methods used in the synthesis of other deuterated steroids, such as 17-hydroxyprogesterone, have employed equilibration with deuterium oxide (D₂O) under basic conditions to introduce deuterium at positions alpha to a carbonyl group. nih.gov Another powerful technique is the use of deuterated reducing agents or organometallic reagents at specific synthetic steps.

Given the known structure of Dydrogesterone-D6, where deuterium atoms are located on the acetyl group and at other specific positions on the steroid core, the synthetic strategy must be multi-pronged. The introduction of the acetyl-d3 group is typically accomplished in the final stages of the synthesis by reacting a 17-hydroxyl precursor with a deuterated acetylating agent like acetic anhydride-d6 or acetyl-d3 chloride. Introducing deuterium onto the steroid's carbon framework often requires earlier, carefully planned steps, potentially involving the reduction of an enone system with a deuterium source or catalytic exchange reactions.

Table 1: Potential Methodologies for Deuterium Incorporation in Dydrogesterone-D6 Synthesis

| Target Position(s) | Potential Strategy | Deuterated Reagent | Notes |

|---|---|---|---|

| C-17 Acetyl Group | Late-stage acetylation | Acetic anhydride-d6 | Applied to a precursor with a C-17 hydroxyl group. |

| Positions α to Carbonyl | Base-Catalyzed Exchange | Deuterium Oxide (D₂O) | Effective for protons on carbons adjacent to keto groups. nih.gov |

| Specific C-H bonds | Catalytic H-D Exchange | D₂ gas with a metal catalyst (e.g., Palladium) | Can offer site-selectivity depending on the catalyst and substrate. |

Purification and Isolation Techniques for Deuterated Products

The purification of deuterated compounds presents a significant challenge because isotopic mixtures are often inseparable using common purification techniques. nih.gov The subtle differences in physical properties between a deuterated compound and its protiated or partially deuterated analogues necessitate the use of high-resolution separation methods. nih.goviaea.org

Chromatographic Methods for Deuterium-Enriched Compound Isolation

Chromatography is the cornerstone technique for the effective separation of isotopic compounds. nih.goviaea.org Both gas and liquid chromatography are employed, exploiting minor differences in the physicochemical properties of isotopologues.

Gas Chromatography (GC): GC has proven effective for separating numerous isotopologue pairs. nih.govresearchgate.net The separation is governed by the "chromatographic isotope effect" (CIE), where the retention behavior of a deuterated compound changes relative to its non-deuterated counterpart. researchgate.net On nonpolar stationary phases, an "inverse isotope effect" is often observed, where the heavier deuterated compounds elute earlier. nih.govresearchgate.net Conversely, polar stationary phases frequently exhibit a "normal isotope effect," with the heavier isotopologues eluting later. nih.govresearchgate.net The specific placement of deuterium atoms, whether on aliphatic or aromatic groups, also influences the retention time and the degree of separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used method for separating labeled and unlabeled steroids. nih.gov It is particularly valuable for the purification of complex molecules that are not amenable to GC. By selecting appropriate stationary and mobile phases, HPLC can effectively resolve compounds with different degrees of deuteration, allowing for the isolation of the desired Dydrogesterone-D6 with high isotopic purity.

Table 2: Comparison of Chromatographic Methods for Isotopic Separation

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Isotope Effect | Can be inverse (earlier elution of D-compound) or normal (later elution). nih.govresearchgate.net | Typically a normal, though smaller, isotope effect is observed. |

| Applicability | Suitable for volatile and thermally stable compounds. | Broadly applicable to a wide range of compounds, including steroids. nih.gov |

| Common Phases | Polydimethylsiloxane, phenyl-substituted, and ionic liquid phases. nih.govresearchgate.net | Reversed-phase (C18, C8) and normal-phase (silica) columns. |

Recrystallization and Other Solid-Phase Purification Techniques

Following chromatographic enrichment, further purification is often necessary to remove any remaining chemical (non-isotopic) impurities.

Recrystallization: This technique is a standard final step in the purification of synthetic dydrogesterone. google.com The crude product is dissolved in a suitable solvent (e.g., acetone, methanol) and allowed to crystallize, often at reduced temperatures, which effectively removes soluble impurities. google.comgoogle.com While highly effective for enhancing chemical purity, recrystallization is generally incapable of separating isotopologues (e.g., Dydrogesterone-D6 from Dydrogesterone-D5). Its role in producing deuterated compounds is therefore to purify the product after isotopic enrichment has been achieved chromatographically.

Other Solid-Phase Techniques: Solid-Phase Extraction (SPE) may be used as a preliminary cleanup step before high-resolution chromatography. SPE can efficiently remove major classes of impurities but does not provide the resolution needed to separate compounds based on isotopic content.

Table 3: Role of Solid-Phase Purification Techniques

| Technique | Primary Purpose | Efficacy for Isotope Separation | Stage of Use |

|---|---|---|---|

| Recrystallization | Removal of chemical impurities; high-purity final product. google.com | Ineffective | Post-chromatography final polishing. |

| Solid-Phase Extraction (SPE) | Sample cleanup, removal of interfering substances. | Ineffective | Pre-chromatography sample preparation. |

Analytical Methodological Advancements Utilizing Dydrogesterone D6 Major As a Stable Isotope Internal Standard

Development and Validation of Quantitative Analytical Methods

The development of robust and reliable quantitative analytical methods is fundamental for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like Dydrogesterone-D6 is the gold standard, ensuring the highest accuracy and precision.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of dydrogesterone (B1671002) in biological samples due to its high sensitivity and selectivity. researchgate.netnih.gov

Effective chromatographic separation is crucial to distinguish the analyte from endogenous interferences. For dydrogesterone analysis, reverse-phase high-performance liquid chromatography (HPLC) is commonly employed. sielc.com Optimization of parameters such as column type, mobile phase composition, and flow rate is essential for achieving symmetric peak shapes, adequate retention, and short analysis times.

For instance, a successful method utilized a Zorbax SB-C18 column with an isocratic mobile phase consisting of a 20:80 (v/v) mixture of 1 mM ammonium (B1175870) acetate (B1210297) and acetonitrile, at a flow rate of 1 mL/min. researchgate.netnih.gov This setup allowed for the elution of dydrogesterone in a mere 1.3 minutes. researchgate.netnih.gov The column temperature is also a critical parameter, often maintained at around 35°C to ensure reproducibility. researchgate.netnih.gov The goal of optimization is to achieve a balance between efficient separation and practical run times, which is critical for high-throughput analysis. mdpi.com

Table 1: Example of Optimized Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) researchgate.netnih.gov |

| Mobile Phase | 20:80 (v/v) 1 mM Ammonium Acetate : Acetonitrile researchgate.netnih.gov |

| Flow Rate | 1 mL/min researchgate.netnih.gov |

| Column Temperature | 35°C researchgate.netnih.gov |

| Injection Volume | 20 µL |

| Run Time | ~2 minutes |

This interactive table provides an example of optimized parameters for the chromatographic separation of dydrogesterone.

Tandem mass spectrometry is utilized for its high specificity and sensitivity in detecting and quantifying dydrogesterone. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for this purpose. researchgate.netnih.gov

The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity. For dydrogesterone, the transition of the protonated molecule [M+H]+ at m/z 313.1 to a specific product ion, for example, m/z 105.5, is monitored. researchgate.netsemanticscholar.org The corresponding transition for the internal standard, Dydrogesterone-D6, would be monitored simultaneously to ensure accurate quantification. The fragmentation pattern of dydrogesterone has been well-characterized, providing specific transitions for reliable identification and quantification. massbank.eu

A comprehensive validation process is essential to ensure the reliability of any bioanalytical method. This involves assessing several key parameters as outlined by regulatory guidelines.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: The lowest concentration of the analyte that can be measured with acceptable accuracy and precision, defined as the lower limit of quantification (LLOQ). For dydrogesterone, methods have achieved LLOQs as low as 50.6 pg/mL. msjonline.org

Accuracy: The closeness of the measured value to the true value. For dydrogesterone assays, accuracy values are often required to be within ±15% of the nominal concentration. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is expressed as the relative standard deviation (RSD), which should typically be less than 15%. researchgate.net

One study reported precision values of less than 12.5% and accuracy values within 7.5% for both within- and between-run analyses of dydrogesterone. researchgate.netnih.gov

Biological samples such as plasma and serum are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. longdom.org This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the LC-MS/MS analysis. nih.gov

The use of a stable isotope-labeled internal standard like Dydrogesterone-D6 is the most effective way to compensate for matrix effects. researchgate.net Since Dydrogesterone-D6 has nearly identical physicochemical properties to dydrogesterone, it co-elutes and experiences similar ionization suppression or enhancement. researchgate.net This allows for the accurate correction of any variations in the analytical signal.

Additionally, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to remove a significant portion of the interfering matrix components prior to analysis. researchgate.netsemanticscholar.org For example, a simple and rapid protein precipitation with methanol (B129727) has been shown to be effective for plasma samples. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Applications in Quantitative Determination of Dydrogesterone and its Metabolites

The validated LC-MS/MS methods utilizing Dydrogesterone-D6 as an internal standard have been successfully applied in various studies for the quantitative determination of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), in biological fluids. These applications are crucial for understanding the pharmacokinetic profile of the drug.

For instance, these methods have been used in bioequivalence studies to compare the pharmacokinetic profiles of different formulations of dydrogesterone. msjonline.org In one such study, a validated LC-MS/MS method was used to analyze plasma samples from healthy female subjects, with a calibration range of 50.6 pg/mL to 8016.2 pg/mL. msjonline.org These robust analytical methods provide the necessary data to ensure that generic formulations are therapeutically equivalent to the innovator product. msjonline.org

Table 2: Compound Names

| Compound Name |

|---|

| Dydrogesterone |

| Dydrogesterone-D6 |

| 20α-dihydrodydrogesterone (DHD) |

| Ammonium acetate |

| Acetonitrile |

Accurate Quantification in Preclinical Bioanalytical Studies

In preclinical bioanalytical studies, the precise measurement of drug concentrations in biological matrices is fundamental to understanding pharmacokinetics (absorption, distribution, metabolism, and excretion). alfa-chemistry.com The use of Dydrogesterone-D6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for achieving accurate quantification of dydrogesterone. acanthusresearch.com Stable isotope-labeled internal standards are widely shown to reduce variability caused by matrix effects and lead to reproducible and accurate recoveries in LC-MS/MS analyses. acanthusresearch.com

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological sample, can cause significant errors in measurement. nih.gov Because Dydrogesterone-D6 has virtually the same chemical behavior as dydrogesterone, it experiences similar extraction recovery and matrix effects during the analytical process. acanthusresearch.comnih.gov By adding a known amount of Dydrogesterone-D6 to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for calculation, effectively normalizing variations and ensuring that the final calculated concentration is accurate and reliable. nih.gov This approach is essential for the validation of bioanalytical methods used to support pharmacokinetic studies. alfa-chemistry.commsjonline.org

| Parameter | Example Specification |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) msjonline.orgnih.gov |

| Column | Reversed-phase C18 nih.gov |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Internal Standard | Dydrogesterone-D6 (major) |

| Calibration Range | e.g., 50.6 pg/ml to 8016.2 pg/ml msjonline.org |

Role in Inter- and Intra-Laboratory Comparisons of Analytical Data

The reproducibility of analytical data is paramount, not only within a single laboratory over time (intra-laboratory) but also between different facilities (inter-laboratory). The use of Dydrogesterone-D6 as a universal internal standard plays a significant role in achieving this consistency. By serving as a constant benchmark, it helps to harmonize analytical results, making them comparable regardless of the laboratory, instrument, or analyst. musechem.com

In multi-site clinical trials or collaborative research projects, variations in equipment, reagents, and environmental conditions can lead to discrepancies in analytical results. Incorporating a high-purity, stable isotope-labeled internal standard like Dydrogesterone-D6 into the analytical protocol minimizes these variations. musechem.com It ensures that calibration curves and quality control samples are consistently evaluated against the same reference point, leading to reproducible data. musechem.com This practice is crucial for validating that analytical methods produce reliable results across different batches and conditions, thereby facilitating confident comparison and pooling of data from various sources. musechem.comnih.gov

Impurity Profiling and Quality Control of Dydrogesterone Formulations

Ensuring the purity and quality of active pharmaceutical ingredients (API) and their finished formulations is a critical aspect of drug manufacturing. Dydrogesterone-D6 serves as an essential tool in the quality control process, particularly in the identification and quantification of impurities and related substances in dydrogesterone products. synzeal.comvenkatasailifesciences.com

Use of Dydrogesterone-D6 (major) in Identifying and Quantifying Related Substances

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. venkatasailifesciences.com These can include starting materials, by-products, intermediates, and degradation products. Dydrogesterone-D6 is used as a reference standard in analytical research to identify unknown impurities and assess their potential impact. cleanchemlab.comsynzeal.com

In chromatographic techniques such as LC-MS, Dydrogesterone-D6 can be used to accurately quantify known and unknown impurities. For known impurities with available reference standards, Dydrogesterone-D6 provides a reliable internal standard for quantification. For unknown impurities where a specific standard is not available, it can be used to estimate the concentration based on relative response factors. This application is vital for ensuring that the levels of impurities in the final drug product are within the safe limits established by regulatory authorities. synzeal.comvenkatasailifesciences.com

Compliance with Regulatory Guidelines for Reference Standards in Pharmaceutical Research

The use of well-characterized reference standards is a mandatory requirement by global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.com Dydrogesterone-D6 (major) is supplied as a high-quality reference standard with comprehensive characterization data to ensure it meets these stringent regulatory guidelines. synzeal.comcleanchemlab.comvenkatasailifesciences.com

Such standards are crucial for various stages of the drug development and approval process. synzeal.comvenkatasailifesciences.compharmaffiliates.com The use of stable isotope-labeled standards is specifically recommended for mass spectrometry-based bioanalytical methods. nih.gov Dydrogesterone-D6 is suitable for critical regulatory applications, demonstrating its adherence to the high standards required in the pharmaceutical industry. synzeal.comcleanchemlab.com

| Regulatory Application | Role of Dydrogesterone-D6 (major) |

| Method Validation | Serves as an internal standard to validate the accuracy, precision, and robustness of analytical methods. musechem.comsynzeal.comvenkatasailifesciences.com |

| Quality Control (QC) | Used in routine testing to ensure the identity, purity, and strength of dydrogesterone formulations. synzeal.comcleanchemlab.comsynzeal.com |

| ANDA/DMF Filing | Data generated using this standard supports submissions for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.comsynzeal.comvenkatasailifesciences.com |

| Stability Studies | Helps in quantifying dydrogesterone and its degradation products to establish shelf-life and storage conditions. synzeal.comvenkatasailifesciences.com |

Dydrogesterone D6 Major in Mechanistic Metabolic Research and Preclinical Studies

Investigation of Deuterium (B1214612) Isotope Effects on Metabolism

The replacement of hydrogen with deuterium at specific positions in a drug molecule can lead to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. wikipedia.org This effect is particularly pronounced when the bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org

Kinetic Isotope Effects (KIE) in Enzymatic Biotransformations

The study of KIE is a powerful tool for elucidating enzymatic reaction mechanisms. libretexts.org In the context of drug metabolism, enzymes such as cytochrome P450 (P450) are often responsible for the oxidative transformation of xenobiotics. nih.gov A significant primary deuterium KIE is indicative that the cleavage of a carbon-hydrogen bond is, at least in part, a rate-limiting step in the metabolic process. nih.gov

The magnitude of the KIE, expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD), can provide insights into the transition state of the reaction. libretexts.org For enzymatic reactions involving the breaking of a C-H bond, a kH/kD ratio significantly greater than 1 suggests that this bond cleavage is a critical, rate-determining event. nih.gov

Table 1: Theoretical and Observed Kinetic Isotope Effects in Enzymatic Reactions

| Type of Isotope Effect | Typical kH/kD Values | Implication for Reaction Mechanism |

|---|---|---|

| Primary KIE | ~2-10 | C-H bond breaking is the rate-determining step. |

| Secondary KIE | ~0.7-1.5 | Isotopic substitution is at a position not directly involved in bond cleavage, but affects the reaction rate through other means (e.g., changes in hybridization). |

| Inverse KIE | <1 | The deuterated compound reacts faster than the non-deuterated one, often due to changes in the vibrational frequencies of the transition state. |

Impact of Deuteration on Carbon-Hydrogen Bond Cleavage in Steroid Metabolism

The metabolism of steroids often involves hydroxylation reactions catalyzed by P450 enzymes, which proceed via the cleavage of a C-H bond. nih.gov Deuterating a steroid at a site of metabolic hydroxylation can significantly slow down its rate of metabolism. ingenza.com This "deuterium switch" strategy is increasingly being utilized in drug design to improve the pharmacokinetic profile of a drug by extending its half-life. ingenza.com

For instance, if the metabolism of dydrogesterone (B1671002) is initiated by the hydroxylation of a specific methylene group, replacing the hydrogens on that carbon with deuterium would be expected to decrease the rate of this primary metabolic step. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. libretexts.org

However, the absence of a significant KIE does not necessarily mean that C-H bond cleavage is not occurring. It could indicate that another step in the catalytic cycle, such as substrate binding or product release, is the rate-limiting step. nih.govnih.gov For example, studies on the multistep oxidation of cholesterol by P450 11A1 showed no kinetic deuterium isotope effect on C-22, indicating that C-H bond cleavage is not the rate-limiting step in the initial hydroxylation. nih.govnih.gov

Metabolic Profiling and Pathway Elucidation

Isotopically labeled compounds like Dydrogesterone-D6 are instrumental in metabolic profiling studies. nih.gov They serve as tracers that allow for the confident identification and quantification of metabolites in complex biological matrices. nih.gov

Application in Targeted Metabolomics of Steroids

Targeted metabolomics focuses on the measurement of a predefined set of known metabolites. metabolon.com In steroid research, this approach is used for the precise quantification of specific hormones and their metabolites to understand their roles in various physiological and pathological processes. metwarebio.com

The use of stable isotope-labeled internal standards, such as Dydrogesterone-D6, is crucial for accurate quantification in targeted mass spectrometry-based methods. metwarebio.comnih.gov These standards, which have a known concentration, are added to biological samples and co-elute with the endogenous analyte. By comparing the signal intensity of the analyte to that of the internal standard, matrix effects and variations in instrument response can be corrected for, leading to highly accurate and precise measurements. nih.gov

Table 2: Applications of Dydrogesterone-D6 in Targeted Metabolomics

| Application | Methodology | Advantage of Using Dydrogesterone-D6 |

|---|---|---|

| Pharmacokinetic studies | LC-MS/MS | Accurate quantification of dydrogesterone and its major metabolites in plasma and urine. |

| Enzyme kinetic studies | Incubation with liver microsomes or recombinant enzymes followed by LC-MS/MS analysis | Precise determination of kinetic parameters (Km, Vmax) for specific metabolic pathways. |

| Biomarker validation | LC-MS/MS | Reliable quantification of potential steroid biomarkers in clinical samples. |

Use in Untargeted Metabolomics for Discovery of Novel Metabolites

Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a biological sample, including those that are unknown. metabolon.com This approach is particularly useful for discovering novel metabolic pathways and identifying previously uncharacterized metabolites. unl.edu

When Dydrogesterone-D6 is administered in a preclinical or in vitro setting, its metabolites will retain the deuterium label. This isotopic signature can be readily detected by high-resolution mass spectrometry. By searching for mass spectral peaks that exhibit the characteristic mass shift and isotopic pattern of the deuterated compound, researchers can selectively identify dydrogesterone-related metabolites from the vast number of endogenous compounds present in the sample. frontiersin.org

This strategy has been successfully employed in various metabolomics studies to identify novel drug metabolites. scies.orgnih.gov For example, in a study investigating the effects of dydrogesterone on the zebrafish brain, untargeted metabolomics using LC-MS and GC-MS was performed to investigate metabolic profiles. scies.orgnih.gov

Preclinical Animal Model Studies of Dydrogesterone Metabolism (e.g., rat, dog, mouse, rabbit, rhesus monkey)

Preclinical studies in various animal models are essential for understanding the metabolic fate of a drug before it is administered to humans. nih.gov The metabolism of dydrogesterone has been investigated in several species, including the rat, dog, mouse, rabbit, and rhesus monkey. nih.govsemanticscholar.org

In these studies, radiolabeled dydrogesterone (often with tritium, ³H) has been used to trace the disposition and excretion of the drug and its metabolites. nih.govsemanticscholar.org The metabolic profiles in urine and bile were analyzed using techniques like high-performance liquid chromatography (HPLC). nih.govsemanticscholar.org

These comparative studies have revealed significant species-specific differences in the metabolism of dydrogesterone. nih.govsemanticscholar.orgsemanticscholar.org For example, the urinary metabolic patterns of the rat, dog, and mouse were found to be substantially different from each other and from those of the rabbit and monkey. nih.govsemanticscholar.org Interestingly, the metabolic profile in the rabbit showed the most similarity to the human urinary pattern, suggesting that the rabbit may be a more suitable model for predicting the metabolic fate of dydrogesterone in humans. nih.govsemanticscholar.org

Table 3: Summary of Dydrogesterone Metabolism in Different Animal Species

| Animal Model | Key Findings on Metabolic Profile | Similarity to Human Metabolism |

|---|---|---|

| Rat | Substantially different urinary pattern from other species. nih.govsemanticscholar.org | Low |

| Dog | Distinct urinary and biliary metabolic profiles. nih.govsemanticscholar.org | Low |

| Mouse | Unique urinary metabolic pattern. nih.govsemanticscholar.org | Low |

| Rabbit | Urinary pattern shows similarities to the human profile. nih.govsemanticscholar.org | Considered the most similar to humans among the species studied. nih.govsemanticscholar.org |

| Rhesus Monkey | Urinary pattern has some similarities to the rabbit and human profiles. nih.govsemanticscholar.org Contained a unique metabolite not found in other species. nih.govsemanticscholar.org | Moderate |

The major metabolite of dydrogesterone in humans is 20α-dihydrodydrogesterone (DHD). mims.comnih.gov The formation of DHD is primarily catalyzed by cytosolic aldo-keto reductase 1C (AKR1C) enzymes. nih.gov While P450 enzymes, particularly CYP3A4, are also involved in the metabolism of dydrogesterone, their contribution is secondary to that of the AKR1C enzymes. nih.gov

Deuterated Metabolic Imaging (DMI) and Magnetic Resonance Spectroscopy (MRS) Applications

Non-Invasive Studies of Metabolic Flux

There is currently no available research demonstrating the use of Dydrogesterone-D6 (major) in non-invasive studies of metabolic flux using DMI or MRS.

Tracing of Deuterated Substrates and Downstream Metabolites

There is currently no available research on the use of Dydrogesterone-D6 (major) for tracing deuterated substrates and their downstream metabolites with DMI or MRS.

Theoretical Frameworks for Deuteration in Steroid Chemistry and Biology

Rational Design of Deuterated Steroids for Research Purposes

The rational design of deuterated steroids like Dydrogesterone-D6 is a strategic process aimed at leveraging the kinetic isotope effect to enhance a molecule's properties for research or therapeutic use. nih.gov The primary goal is often to improve metabolic stability by protecting the molecule from enzymatic degradation. nih.gov This involves identifying the specific sites on the steroid molecule that are most susceptible to metabolic oxidation (so-called "soft spots") and replacing the hydrogen atoms at these positions with deuterium (B1214612). nih.gov This selective deuteration can lead to a more robust pharmacokinetic profile, potentially reducing the required dose and frequency of administration. nih.gov

Achieving high isotopic purity and precise positional specificity is critical in the synthesis of deuterated compounds for pharmaceutical applications. nih.gov The presence of isotopic impurities, resulting from under-deuteration, over-deuteration, or mis-deuteration, can complicate analytical results and regulatory approval. nih.gov Synthetic chemists employ various strategies to ensure the final product meets stringent purity standards.

These strategies often involve multi-step synthetic routes using deuterated building blocks or reagents. nih.govscielo.org.mx For example, specific functional groups can be reduced using deuterated reducing agents, or H/D exchange reactions can be performed under controlled conditions using transition metal catalysts. scielo.org.mx The choice of strategy depends on the target molecule and the desired location of the deuterium atoms. Rigorous analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are essential to verify the exact position and level of deuterium incorporation. nih.gov

| Strategy | Description | Application Example |

|---|---|---|

| Use of Deuterated Reagents | Employing reducing agents (e.g., sodium borodeuteride) or alkylating agents that contain deuterium to introduce the isotope at a specific functional group. | Reduction of a ketone to a deuterated alcohol. |

| Catalytic H/D Exchange | Using transition metal catalysts (e.g., Palladium) in the presence of a deuterium source (e.g., D₂ gas or heavy water) to selectively exchange H for D at specific positions, such as benzylic or aliphatic C-H bonds. scielo.org.mx | Ortho-selective deuteration of an aromatic ring within a steroid structure. scielo.org.mx |

| Synthesis from Deuterated Building Blocks | Starting the synthesis with a simple, commercially available molecule that is already highly deuterated in a specific pattern. nih.gov | Using d₅-pyridine as a starting material to build a more complex deuterated piperidine-containing drug. nih.gov |

Before undertaking complex and costly chemical syntheses, computational models are increasingly used in preclinical research to predict the potential effects of deuteration on a drug's pharmacokinetics. pharmajen.comnih.gov These in silico models help identify the most promising candidates for deuteration and guide the rational design process.

| Model Type | Function | Application in Deuteration Strategy |

|---|---|---|

| ADME Models | Predicts Absorption, Distribution, Metabolism, and Excretion properties of a new chemical entity. pharmajen.com | Filters promising deuterated candidates by predicting their drug-like properties early in the discovery phase. pharmajen.com |

| PBPK Models (Physiologically-Based Pharmacokinetic) | Simulates the movement and disposition of a drug through the body based on physiological and biochemical parameters. pharmajen.comnih.gov | Predicts changes in systemic clearance, bioavailability, and half-life resulting from the kinetic isotope effect on metabolic pathways. nih.gov |

| Population PK/PD Models | Analyzes how drugs behave in diverse populations to understand variability in drug response. pharmajen.com | Helps in later stages to predict how the altered pharmacokinetics of a deuterated drug might affect efficacy and safety across different patient groups. pharmajen.com |

Regulatory and Quality Assurance Aspects for Deuterated Reference Materials

Adherence to Global Quality Standards for Stable Isotope Labeled Compounds (SILs)

Stable Isotope Labeled (SIL) compounds, including deuterated standards like Dydrogesterone-D6, are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification. acanthusresearch.combiopharmaservices.com Their production and certification must adhere to globally recognized quality standards to ensure they are fit for their intended purpose. uknml.com The most prominent international standard for the producers of reference materials is ISO 17034. uknml.comaroscientific.comnata.com.au

ISO 17034 specifies the general requirements for the competence of reference material producers. aroscientific.comnata.com.au Accreditation to this standard provides assurance that the producer has implemented a robust quality management system and can demonstrate technical competence in producing reference materials of appropriate quality. nata.com.au This includes rigorous controls over the entire production process, from material synthesis and characterization to homogeneity and stability testing. aroscientific.comwikipedia.org

The key requirements under these global standards for SILs like Dydrogesterone-D6 include:

Purity and Identity: The chemical purity and identity of the SIL must be unequivocally established. This involves using various analytical techniques to confirm the molecular structure and quantify any impurities.

Isotopic Enrichment: The degree and location of isotopic labeling must be accurately determined. For Dydrogesterone-D6, this means confirming that six deuterium (B1214612) atoms have replaced hydrogen atoms at specific, stable positions within the molecule. The label's stability is crucial to prevent back-exchange of deuterium with hydrogen from solvents or the sample matrix. acanthusresearch.com

Homogeneity and Stability: The reference material must be sufficiently homogeneous, meaning the specified property value is consistent throughout the entire batch. wikipedia.org Stability studies are also required to determine the shelf-life and appropriate storage conditions, ensuring the material's integrity over time. aroscientific.comwikipedia.org

Adherence to these standards ensures that each vial of Dydrogesterone-D6 provides consistent and reliable performance, which is essential for its role as an internal standard in quantitative analysis. clearsynth.com

Table 1: Key Global Quality Standards for Reference Material Production

| Standard | Title | Relevance to Dydrogesterone-D6 (major) |

| ISO 17034 | General requirements for the competence of reference material producers | Ensures the producer has a quality system for manufacturing, characterizing, and certifying the deuterated standard, guaranteeing its reliability and traceability. uknml.comaroscientific.com |

| ISO/IEC 17025 | General requirements for the competence of testing and calibration laboratories | Often required for the laboratories that certify the reference materials, ensuring the validity of the characterization and value assignment data provided on the certificate. wikipedia.org |

Documentation and Traceability Requirements for Analytical Reference Standards

Comprehensive documentation is a critical component of a certified reference material (CRM), providing the user with the necessary information to use the standard correctly and with confidence. wikipedia.org For an analytical reference standard like Dydrogesterone-D6 (major), the documentation establishes an unbroken chain of comparisons to national or international measurement standards, a concept known as metrological traceability. aroscientific.comwikipedia.org

The primary document accompanying a reference standard is the Certificate of Analysis (CoA) . lgcstandards.comlgcstandards.comsynzeal.com This document provides a detailed summary of the material's characterization and certified properties.

Key information included in the documentation for Dydrogesterone-D6 (major) typically includes:

Product Identification: Unambiguous name (Dydrogesterone-D6), product code, batch number, and CAS number. lgcstandards.comlgcstandards.com

Certified Property Values: The certified concentration or purity of the material, along with the associated measurement uncertainty. wikipedia.org

Method of Characterization: A description of the analytical methods used to determine the certified value (e.g., qNMR, mass spectrometry).

Traceability Statement: An explicit statement detailing the metrological traceability of the certified value to a recognized standard, often the International System of Units (SI).

Homogeneity and Stability Data: Information on the studies performed to confirm the material's homogeneity and stability, along with recommended storage conditions and expiry date. wikipedia.org

Instructions for Use: Guidance on how to properly handle, store, and use the reference material to ensure its integrity.

This rigorous documentation ensures that measurements made using Dydrogesterone-D6 as a reference standard are traceable, comparable across different laboratories, and defensible for regulatory purposes. aroscientific.com

Table 2: Typical Information on a Certificate of Analysis for Dydrogesterone-D6 (major)

| Section | Description | Example Information |

| Identifier | Unique product information | Analyte Name: Dydrogesterone-d6; Molecular Formula: C₂₁H₂₂D₆O₂ lgcstandards.com |

| Certified Value | Purity or concentration with uncertainty | Purity: >95% (HPLC) lgcstandards.com |

| Characterization | Methods used for certification | HPLC, Mass Spectrometry, ¹H-NMR |

| Traceability | Link to higher-order standards | Traceable to SI units via qNMR. |

| Stability | Shelf-life and storage conditions | Storage Temperature: -20°C; Re-test date provided. lgcstandards.com |

| Instructions | Guidance for proper handling | Store in original vial, protect from light. |

Role of Dydrogesterone-D6 (major) in Analytical Method Development and Validation for Research and Development (R&D) Purposes

In pharmaceutical R&D, the development and validation of robust analytical methods are essential for accurately quantifying drugs and their metabolites in various matrices. clearsynth.comastm.orgresearchgate.net Dydrogesterone-D6 (major), as a stable isotope-labeled internal standard (SIL-IS), plays a pivotal role in this process, particularly for chromatographic methods coupled with mass spectrometry (LC-MS/MS). biopharmaservices.comkcasbio.com

An internal standard is a compound added in a constant amount to all samples, including calibrators, quality controls, and unknowns. biopharmaservices.comchromatographyonline.com The quantification is then based on the ratio of the analyte's response to the internal standard's response. chromatographyonline.com A SIL-IS like Dydrogesterone-D6 is considered the gold standard because it has nearly identical chemical and physical properties to the unlabeled analyte (Dydrogesterone). aptochem.comscispace.com

The role of Dydrogesterone-D6 in method development and validation includes:

Compensation for Matrix Effects: Biological samples (e.g., plasma, urine) are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. kcasbio.com Because Dydrogesterone-D6 co-elutes with and has the same ionization characteristics as Dydrogesterone (B1671002), it experiences the same matrix effects, allowing for accurate correction and reliable quantification. kcasbio.comaptochem.com

Correction for Variability: The internal standard corrects for procedural variability during sample preparation, such as extraction inconsistencies or volumetric errors. biopharmaservices.comaptochem.com It also compensates for variations in injection volume and instrument response. biopharmaservices.com

Method Validation: During method validation, Dydrogesterone-D6 is used to assess key performance characteristics as required by regulatory guidelines (e.g., FDA, EMA). astm.orgbiopharminternational.comnih.gov These characteristics include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements. biopharminternational.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. researchgate.net

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. chromatographyonline.com

By incorporating Dydrogesterone-D6, analytical methods for Dydrogesterone achieve higher precision, accuracy, and robustness, which are critical for generating reliable data in research and development settings. clearsynth.comkcasbio.compharmaffiliates.com

Future Perspectives and Emerging Research Avenues for Dydrogesterone D6 Major and Deuterated Steroids

Advancements in High-Throughput Analytical Platforms

The demand for highly sensitive and efficient analytical methods has driven significant innovation in high-throughput platforms, which is particularly beneficial for the analysis of deuterated steroids. The evolution of hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has substantially increased the throughput and robustness of these analytical techniques. nih.gov

Recent advancements are focused on enhancing the automation and speed of sample processing and analysis. For instance, the development of automated solid-phase extraction (SPE) and liquid-handling systems minimizes sample preparation time and improves reproducibility. mst.dk In mass spectrometry, innovations such as high-resolution mass spectrometry (HRMS) and improved ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have enabled the simultaneous quantification of multiple steroid hormones in complex biological matrices with high sensitivity and specificity. mst.dkmdpi.com

A key application of these platforms is in pharmacokinetic studies, where deuterated compounds like Dydrogesterone-D6 serve as internal standards to accurately quantify their non-deuterated counterparts. doi.org The ability of high-throughput systems to process large numbers of samples is crucial for large-scale clinical and preclinical trials. Future developments are expected to involve the integration of artificial intelligence (AI) and machine learning algorithms for real-time process optimization and data analysis, further enhancing the efficiency of deuterated compound analysis. congruencemarketinsights.com

| Analytical Platform | Key Advancements | Impact on Deuterated Steroid Analysis | Reference |

|---|---|---|---|

| LC-MS/MS | Improved ionization sources (ESI, APCI), faster scanning speeds, enhanced sensitivity. | Enables highly sensitive and specific quantification of multiple steroids simultaneously. | mst.dkmdpi.com |

| HDX-MS | Increased automation, improved data analysis software. | Higher throughput for studying protein-steroid interactions and conformational dynamics. | nih.gov |

| Automated SPE | Robotic liquid handling, streamlined extraction protocols. | Reduces sample preparation time and increases reproducibility for large sample batches. | mst.dk |

| High-Resolution Mass Spectrometry (HRMS) | Orbitrap and TOF analyzers providing superior mass accuracy and resolution. | Accurate differentiation between deuterated standards and endogenous analytes. | mdpi.com |

Integration with Multi-Omics Approaches in Preclinical Research

The paradigm of systems biology, which seeks to understand complex biological interactions, is increasingly being applied in preclinical research involving steroids. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular and physiological responses to steroid compounds. nih.gov While direct multi-omics studies on Dydrogesterone-D6 are nascent, the groundwork has been laid by extensive research on other steroids, particularly glucocorticoids. mdpi.comtum.de

In preclinical models, multi-omics approaches can elucidate the mechanism of action of a deuterated steroid by simultaneously monitoring changes across different biological layers. For example, transcriptomics can identify genes whose expression is altered by the compound, proteomics can reveal changes in protein levels and post-translational modifications, and metabolomics can map shifts in metabolic pathways. elifesciences.org This integrated approach is superior to single-omics analysis in identifying regulatory pathways and understanding the complete biological picture of a drug's effect. nih.gov

For deuterated steroids like Dydrogesterone-D6, this approach holds immense potential. By comparing the multi-omics profiles of the deuterated versus the non-deuterated analog, researchers can gain unprecedented insights into how altered pharmacokinetics influence downstream biological effects. This can help in designing safer and more effective therapeutic agents by understanding the system-wide impact of metabolic changes. nih.gov

Development of Novel Deuteration Methodologies for Complex Steroids

The synthesis of deuterated steroids has traditionally been a complex and often low-yield process. However, recent years have seen a surge in the development of innovative deuteration methodologies that offer greater efficiency, selectivity, and scalability. nih.govnih.gov These advancements are critical for producing high-purity compounds like Dydrogesterone-D6 for research and as standards.

One of the most promising new techniques is the ultrasound-assisted microcontinuous process for hydrogen/deuterium (H/D) exchange. nih.gov This method allows for the highly selective and efficient deuteration of steroid hormones at room temperature, achieving high levels of deuterium incorporation while preserving the steroid's configuration. nih.gov Other emerging strategies include the use of novel catalysts, such as iridium, ruthenium, and iron complexes, which facilitate H/D exchange with high selectivity under milder conditions than traditional methods requiring strong acids or bases. nih.gov

These modern synthetic routes are overcoming the limitations of older methods, which often involved multiple steps and harsh reaction conditions. nih.gov The development of late-stage deuteration techniques is particularly significant, as it allows for the introduction of deuterium into complex molecules at a late point in the synthesis, providing rapid access to a variety of deuterated compounds. nih.gov

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Ultrasound-Assisted Microcontinuous Flow | Utilizes ultrasound and microflow reactors to enhance H/D exchange reactions. | High selectivity, rapid reaction times, scalable synthesis, and mild conditions. | nih.gov |

| Metal-Catalyzed H/D Exchange | Employs transition metal catalysts (e.g., Iridium, Ruthenium) to facilitate deuterium incorporation. | High selectivity for specific C-H bonds, tolerance of various functional groups. | nih.gov |

| Ionic Liquid Catalysis | Uses ionic liquids as catalysts for H/D exchange. | Can achieve high deuteration levels under relatively mild conditions. | doi.org |

| Photocatalysis | Visible-light photocatalysis to initiate deuteration reactions. | Offers novel reactivity and selectivity for late-stage functionalization. | researchgate.netresearchgate.net |

Expanded Applications in Environmental Analysis of Steroid Hormones

The presence of steroid hormones in the environment, primarily due to pharmaceutical waste and agricultural runoff, is a growing concern due to their potential as endocrine-disrupting chemicals (EDCs). nih.govresearchgate.net Accurate and reliable quantification of these compounds at very low concentrations (ng/L levels) in complex environmental matrices like water and soil is a significant analytical challenge. nih.gov

Deuterated steroids, including Dydrogesterone-D6, are invaluable tools in this field, serving as internal standards for isotope dilution mass spectrometry (IDMS). researchgate.net This technique is considered the gold standard for quantitative analysis because the deuterated standard behaves almost identically to the analyte of interest during sample extraction, cleanup, and analysis, thereby correcting for matrix effects and variations in instrument response. researchgate.net

The use of deuterated standards significantly improves the accuracy and precision of methods like LC-MS/MS for monitoring steroid hormones in surface water, wastewater, and even drinking water. researchgate.netresearchgate.net As environmental regulations become more stringent and the list of monitored steroid hormones expands, the demand for a wider range of high-purity deuterated standards will continue to grow. This will enable more robust risk assessments and a better understanding of the fate and transport of these contaminants in the environment.

Q & A

Q. What protocols validate the stability of Dydrogesterone-D6 (major) in long-term storage for multi-year studies?

- Methodological Answer : Store aliquots at -80°C under inert atmospheres (argon) to prevent oxidation. Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Establish acceptance criteria (e.g., ≤10% degradation) and document batch-specific stability profiles in electronic lab notebooks (ELNs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.